molecular formula C18H24N4O2 B5321781 N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No. B5321781
M. Wt: 328.4 g/mol
InChI Key: DAIFQYOPXKSWPS-UHFFFAOYSA-N
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Description

N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is a chemical compound that has been extensively studied in scientific research. This compound has shown great potential in various applications, including medicinal chemistry, drug development, and biological research. In

Mechanism of Action

The mechanism of action of N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, this compound has been shown to bind to various receptors in the body, including adenosine receptors and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity, which makes it an ideal compound for studying the mechanism of action of various enzymes and receptors. Additionally, this compound has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, one of the limitations of this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide. One of the directions is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its full potential in scientific research.

Synthesis Methods

The synthesis of N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide involves the reaction of mesityl oxide with ethylenediamine in the presence of acetic acid. The resulting product is then treated with 2,3,4,5-tetrahydro-1H-imidazole-1-carboxylic acid to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide has been extensively studied in scientific research due to its potential applications in medicinal chemistry, drug development, and biological research. This compound has shown promising results in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

N-[2-(2,4,6-trimethylphenoxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-8-13(2)17(14(3)9-12)24-7-5-20-18(23)15-11-22-6-4-19-10-16(22)21-15/h8-9,11,19H,4-7,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIFQYOPXKSWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCNC(=O)C2=CN3CCNCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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